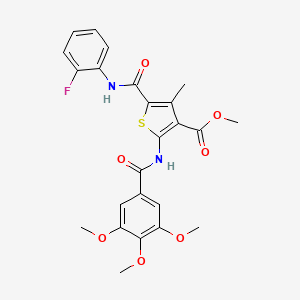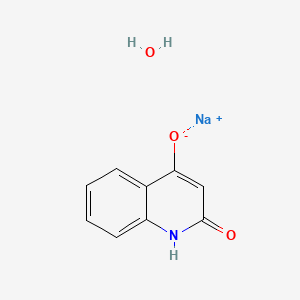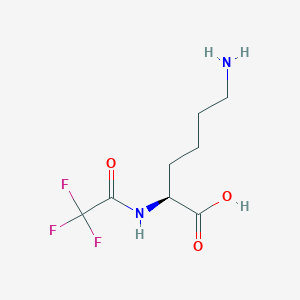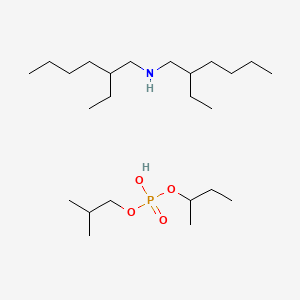
Noradrenaline D-threo-3-methylmalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Norepinephrine (+)-bitartrate salt is a chemical compound that plays a significant role in various biological and chemical processes. It is a salt form of norepinephrine, a neurotransmitter and hormone that is crucial for the body’s fight-or-flight response. This compound is used in scientific research and has applications in medicine, particularly in the treatment of certain medical conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Norepinephrine (+)-bitartrate salt typically involves the reaction of norepinephrine with tartaric acid. The process begins with the preparation of norepinephrine, which can be synthesized through several methods, including the reduction of norephedrine or the hydroxylation of dopamine. Once norepinephrine is obtained, it is reacted with (+)-tartaric acid under controlled conditions to form the bitartrate salt. The reaction is usually carried out in an aqueous medium, and the resulting salt is purified through crystallization.
Industrial Production Methods
In industrial settings, the production of (+/-)-Norepinephrine (+)-bitartrate salt follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. Industrial production may also involve the use of automated systems to control reaction conditions and optimize yield.
化学反応の分析
Types of Reactions
(+/-)-Norepinephrine (+)-bitartrate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of norepinephrine to its oxidized form, which can further react to form adrenochrome and other products.
Reduction: Norepinephrine can be reduced to form norephedrine, a related compound with different pharmacological properties.
Substitution: This reaction involves the replacement of functional groups in the norepinephrine molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an alcoholic solvent.
Substitution: Various reagents can be used depending on the desired substitution, including halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Adrenochrome and other oxidized derivatives.
Reduction: Norephedrine and related compounds.
Substitution: A wide range of substituted norepinephrine derivatives with varying biological activities.
科学的研究の応用
(+/-)-Norepinephrine (+)-bitartrate salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study the physiological and biochemical effects of norepinephrine in various biological systems.
Medicine: It is used in the development of drugs for the treatment of conditions such as hypotension, cardiac arrest, and certain psychiatric disorders.
Industry: The compound is used in the manufacture of pharmaceuticals and as a research tool in the development of new therapeutic agents.
作用機序
The mechanism of action of (+/-)-Norepinephrine (+)-bitartrate salt involves its interaction with adrenergic receptors in the body. Norepinephrine binds to these receptors, leading to the activation of various signaling pathways. This results in physiological effects such as increased heart rate, vasoconstriction, and enhanced glucose release. The compound primarily targets alpha and beta-adrenergic receptors, which are involved in the regulation of cardiovascular and metabolic functions.
類似化合物との比較
(+/-)-Norepinephrine (+)-bitartrate salt can be compared with other similar compounds, such as:
Epinephrine: Another adrenergic agonist with similar but more potent effects.
Dopamine: A precursor to norepinephrine with distinct pharmacological properties.
Norephedrine: A related compound with different therapeutic applications.
The uniqueness of (+/-)-Norepinephrine (+)-bitartrate salt lies in its specific interaction with adrenergic receptors and its balanced pharmacological profile, making it a valuable tool in both research and clinical settings.
特性
分子式 |
C13H19NO8 |
|---|---|
分子量 |
317.29 g/mol |
IUPAC名 |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C8H11NO3.C5H8O5/c9-4-8(12)5-1-2-6(10)7(11)3-5;1-2(4(7)8)3(6)5(9)10/h1-3,8,10-12H,4,9H2;2-3,6H,1H3,(H,7,8)(H,9,10)/t;2-,3-/m.1/s1 |
InChIキー |
PDZZSMDCBWCGRN-GEHKUQKJSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O |
正規SMILES |
CC(C(C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)




![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)


![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
